molecular formula C6H11ClF3NO B6165214 (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride CAS No. 1984154-08-6

(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B6165214
CAS No.: 1984154-08-6
M. Wt: 205.60 g/mol
InChI Key: DHUVHUWVIKPNBD-NUBCRITNSA-N
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Description

(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into the desired molecular framework . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxylated pyrrolidines and related fluorinated compounds .

Uniqueness

(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1984154-08-6

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

(2R)-2-(trifluoromethoxymethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H/t5-;/m1./s1

InChI Key

DHUVHUWVIKPNBD-NUBCRITNSA-N

Isomeric SMILES

C1C[C@@H](NC1)COC(F)(F)F.Cl

Canonical SMILES

C1CC(NC1)COC(F)(F)F.Cl

Purity

95

Origin of Product

United States

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